

2-(4-Methylphenoxy)-5-nitropyridine crystal structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)-5-nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **2-(4-Methylphenoxy)-5-nitropyridine**

This guide provides a comprehensive analysis of the three-dimensional structure of **2-(4-Methylphenoxy)-5-nitropyridine**, a molecule of interest in chemical and pharmaceutical research. We will move beyond a simple data report to provide an in-depth understanding of the experimental choices and structural nuances, grounded in the principles of crystallography. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural information to inform their work.

Introduction: The Imperative of Structural Clarity

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical and biological properties. **2-(4-Methylphenoxy)-5-nitropyridine**, with its combination of a nitro-activated pyridine ring and a methyl-substituted phenoxy group, presents an interesting case for studying molecular conformation and intermolecular interactions. The definitive method for elucidating such a structure is single-crystal X-ray diffraction (SCXRD), a

non-destructive technique that provides unparalleled detail on bond lengths, angles, and the packing of molecules in a solid state.[1][2] This guide details the journey from synthesis to the final, refined crystal structure of the title compound, emphasizing the rationale behind each step.

Part 1: From Synthesis to a Single Crystal: The Foundation of Analysis

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is directly proportional to the quality of the diffraction data and, therefore, the precision of the final structure.[3]

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of **2-(4-Methylphenoxy)-5-nitropyridine** is achieved through a classic nucleophilic aromatic substitution reaction. The protocol described by Nasir et al. provides a reliable method for obtaining the target compound.[4]

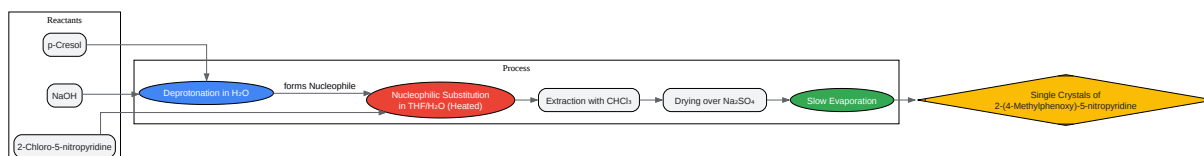
Experimental Protocol:

- **Deprotonation:** p-Cresol (2.16 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) are dissolved in 50 ml of water. This step generates the sodium p-cresoxide salt, creating a potent nucleophile. The hydroxide ion is a strong enough base to deprotonate the weakly acidic phenolic hydroxyl group.
- **Nucleophilic Attack:** A solution of 2-chloro-5-nitropyridine (3.17 g, 20 mmol) in 50 ml of tetrahydrofuran (THF) is added to the aqueous cresoxide solution. The electron-withdrawing nitro group makes the pyridine ring electron-deficient, activating the carbon atom at the 2-position for nucleophilic attack by the phenoxide oxygen.
- **Reaction & Work-up:** The biphasic mixture is heated for 5 hours to drive the reaction to completion. Following the reaction, water is added, and the product is extracted into an organic phase (chloroform).

- Isolation: The chloroform solution is dried over anhydrous sodium sulfate to remove residual water. Slow evaporation of the solvent reduces the solubility of the product, promoting the gradual formation of crystals.[4]

The Art of Crystallization: Patience Yields Perfection

The final step of the synthesis—slow evaporation—is the critical crystallization method used here. The rationale for slow, undisturbed crystal growth is to allow molecules sufficient time to arrange themselves into a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation traps solvent and introduces defects, rendering the resulting solid unsuitable for SCXRD.[3] For optimal results, the flask can be covered with a perforated film to slow the rate of solvent evaporation further.[3]



[Click to download full resolution via product page](#)

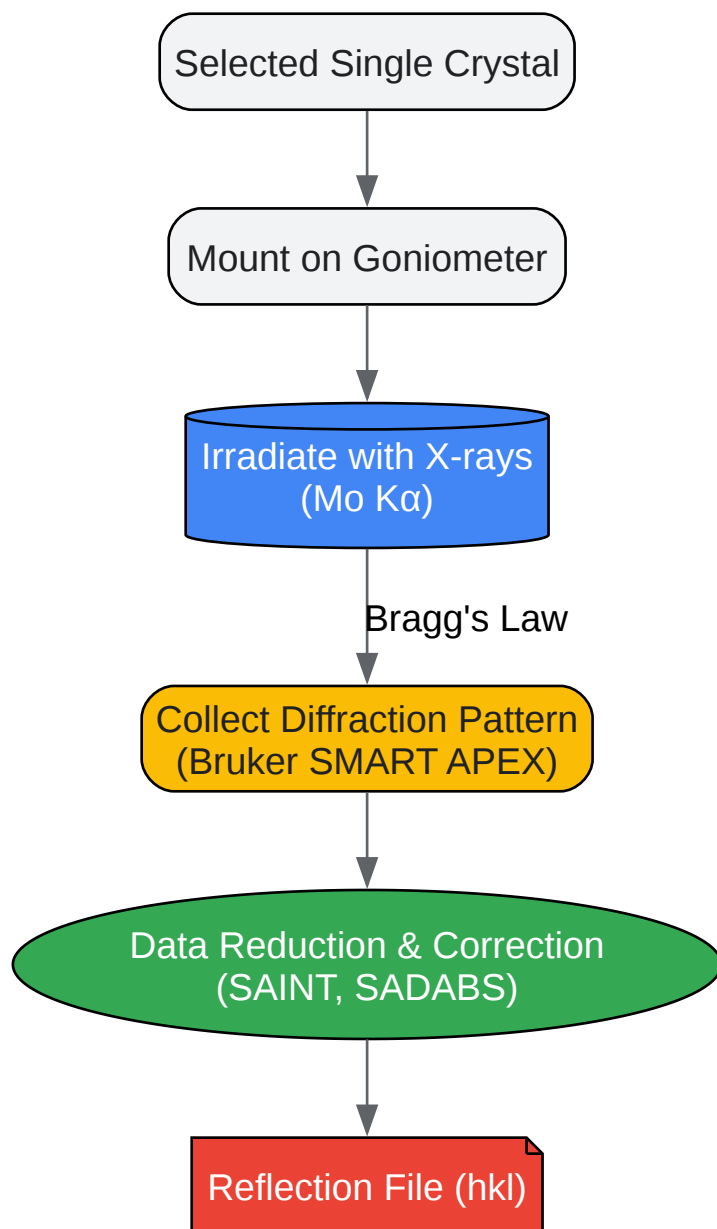
Caption: Workflow for the synthesis and crystallization of the title compound.

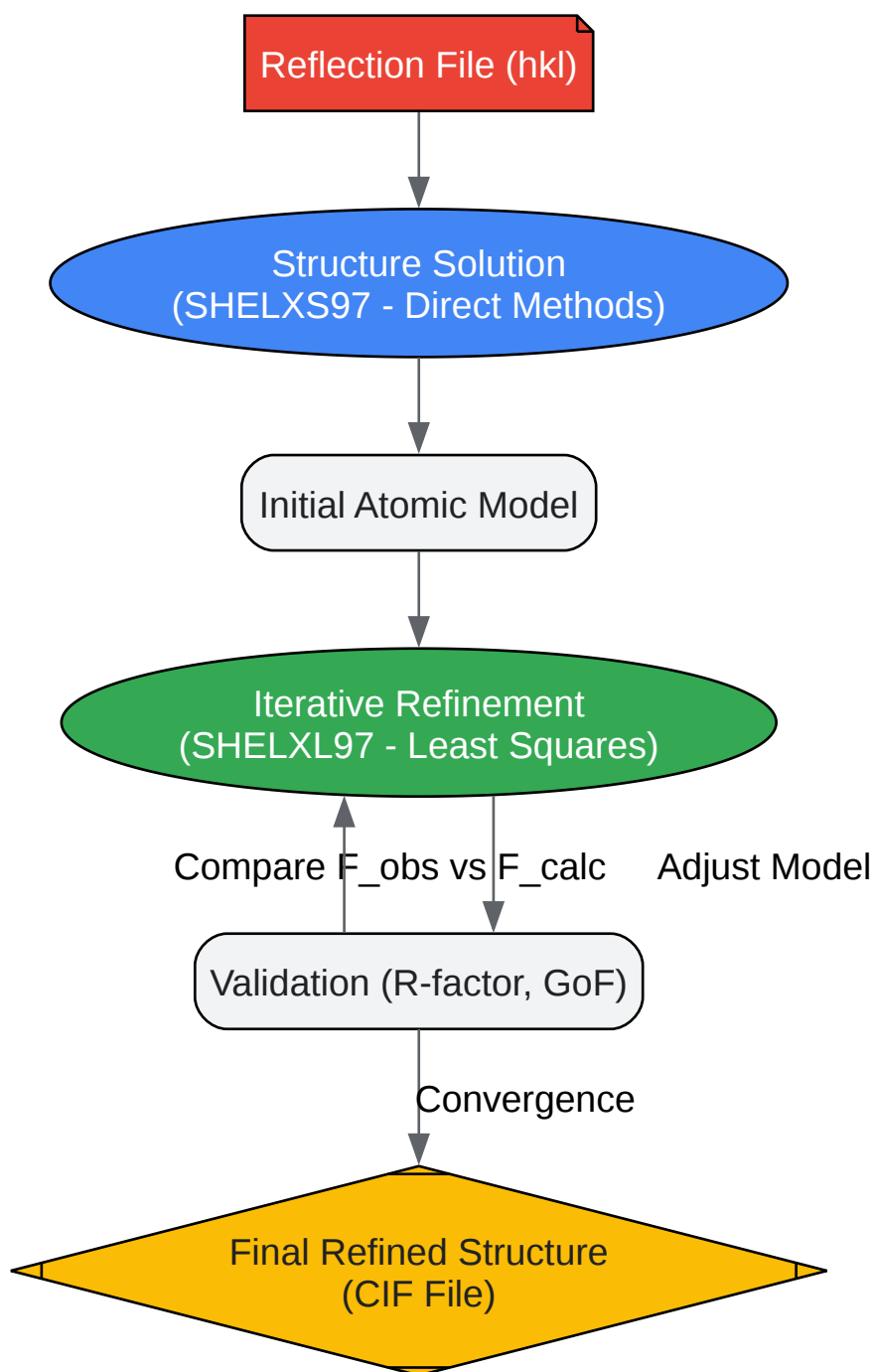
Part 2: Probing the Lattice: Single-Crystal X-ray Diffraction

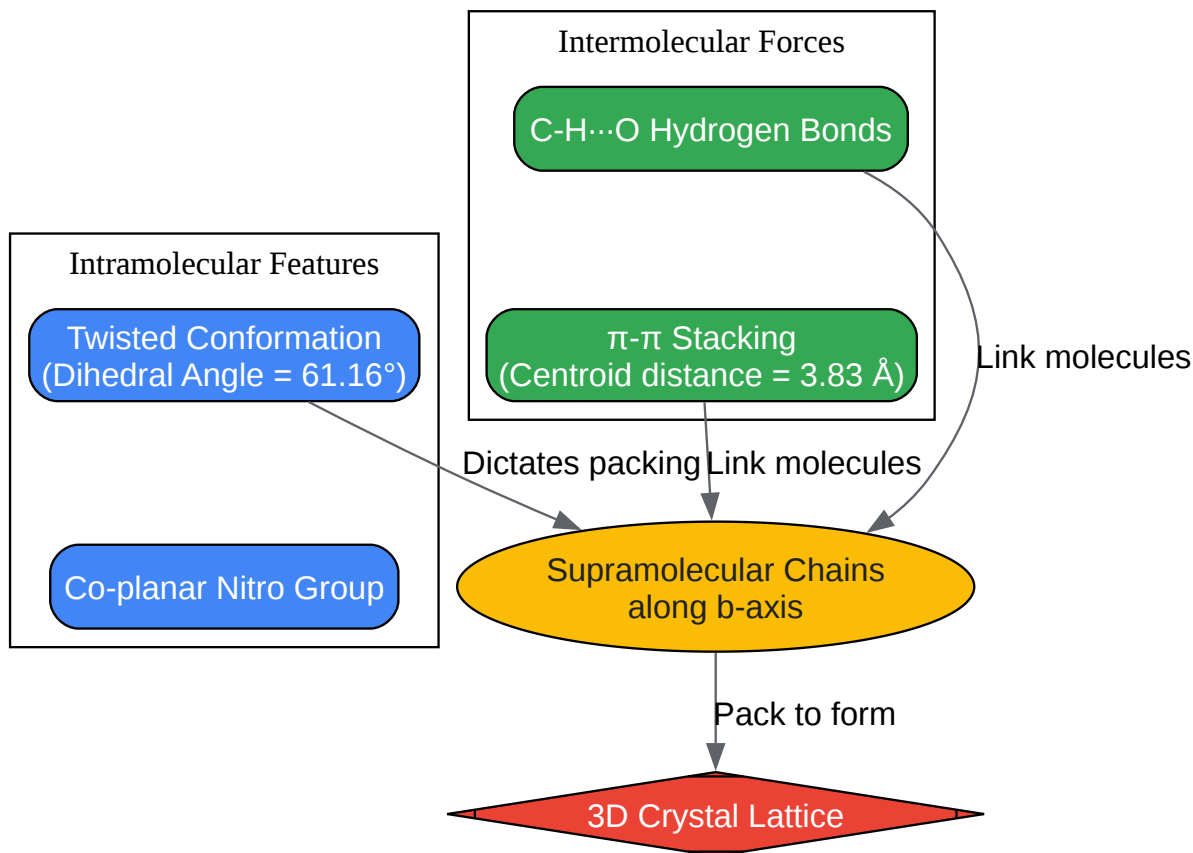
SCXRD operates on the principle of Bragg's Law, where X-rays of a known wavelength are diffracted by the electron clouds of atoms arranged in the planes of a crystal lattice.[1] The resulting diffraction pattern of thousands of spots contains the information required to reconstruct the three-dimensional atomic structure.

SCXRD Experimental Workflow

- **Crystal Selection:** A suitable crystal, in this case, a colorless specimen with dimensions of $0.20 \times 0.18 \times 0.07$ mm, was selected.[4] The ideal crystal for SCXRD is a single, unflawed entity, transparent and of a size that will be fully bathed by the X-ray beam (typically under 0.25 mm in any dimension).[3]
- **Data Collection:** The crystal was mounted on a Bruker SMART APEX diffractometer.[4] This instrument consists of an X-ray source (tube), a goniometer to orient the crystal, and a detector.[1]
 - **X-ray Source:** Monochromatic Mo K α radiation ($\lambda = 0.71073$ Å) was used. This wavelength offers a good balance of diffraction intensity and resolution for organic molecules.
 - **Temperature:** Data was collected at 293 K (20 °C).[4] While cryogenic temperatures are often used to reduce thermal motion, room temperature data is sufficient for many stable organic compounds.
- **Data Reduction:** The raw diffraction images were processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., absorption effects). The program SAINT was used for this stage.[4]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- [4. 2-\(4-Methylphenoxy\)-5-nitropyridine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [2-(4-Methylphenoxy)-5-nitropyridine crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3121268/docs#2-4-methylphenoxy-5-nitropyridine-crystal-structure\]](https://www.benchchem.com/product/b3121268/docs#2-4-methylphenoxy-5-nitropyridine-crystal-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)